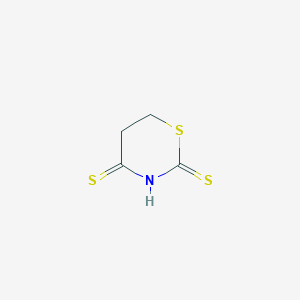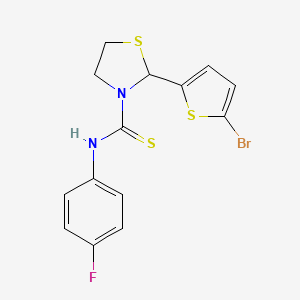![molecular formula C30H21ClO4 B11085033 1-[(4-chlorophenyl)carbonyl]-1-ethyl-1a-(phenylcarbonyl)-1a,9c-dihydrobenzo[f]cyclopropa[c]chromen-2(1H)-one](/img/structure/B11085033.png)
1-[(4-chlorophenyl)carbonyl]-1-ethyl-1a-(phenylcarbonyl)-1a,9c-dihydrobenzo[f]cyclopropa[c]chromen-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1A-BENZOYL-1-(4-CHLOROBENZOYL)-1-ETHYL-1A,9C-DIHYDROBENZO[F]CYCLOPROPA[C]CHROMEN-2(1H)-ONE is a complex organic compound with a unique structure that includes benzoyl and chlorobenzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1A-BENZOYL-1-(4-CHLOROBENZOYL)-1-ETHYL-1A,9C-DIHYDROBENZO[F]CYCLOPROPA[C]CHROMEN-2(1H)-ONE typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the benzoyl and chlorobenzoyl groups: This can be achieved through Friedel-Crafts acylation reactions using benzoyl chloride and 4-chlorobenzoyl chloride as reagents.
Cyclization: The intermediate compounds undergo cyclization reactions to form the chromen structure.
Final assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1A-BENZOYL-1-(4-CHLOROBENZOYL)-1-ETHYL-1A,9C-DIHYDROBENZO[F]CYCLOPROPA[C]CHROMEN-2(1H)-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.
Substitution: Halogen atoms in the chlorobenzoyl group can be substituted with other atoms or groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications could include the development of new drugs or treatments for diseases.
Industry: The compound could be used in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of 1A-BENZOYL-1-(4-CHLOROBENZOYL)-1-ETHYL-1A,9C-DIHYDROBENZO[F]CYCLOPROPA[C]CHROMEN-2(1H)-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzoyl chloride: A simpler compound with a similar chlorobenzoyl group.
Benzoyl chloride: Another related compound with a benzoyl group.
Chromones: Compounds with a similar chromen structure.
Uniqueness
1A-BENZOYL-1-(4-CHLOROBENZOYL)-1-ETHYL-1A,9C-DIHYDROBENZO[F]CYCLOPROPA[C]CHROMEN-2(1H)-ONE is unique due to its combination of benzoyl, chlorobenzoyl, and chromen structures, as well as the presence of the ethyl group. This unique structure may confer specific chemical and biological properties that are not found in simpler related compounds.
Properties
Molecular Formula |
C30H21ClO4 |
|---|---|
Molecular Weight |
480.9 g/mol |
IUPAC Name |
13-benzoyl-14-(4-chlorobenzoyl)-14-ethyl-11-oxatetracyclo[8.5.0.02,7.013,15]pentadeca-1(10),2,4,6,8-pentaen-12-one |
InChI |
InChI=1S/C30H21ClO4/c1-2-29(26(32)20-12-15-21(31)16-13-20)25-24-22-11-7-6-8-18(22)14-17-23(24)35-28(34)30(25,29)27(33)19-9-4-3-5-10-19/h3-17,25H,2H2,1H3 |
InChI Key |
HZMGDBXWKWDBIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2C1(C(=O)OC3=C2C4=CC=CC=C4C=C3)C(=O)C5=CC=CC=C5)C(=O)C6=CC=C(C=C6)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


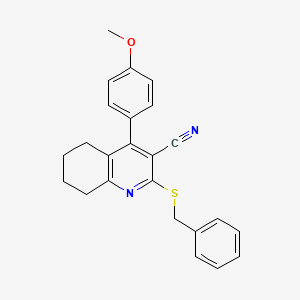

![2-[2-(3,4-diethoxyphenyl)ethyl]-5-nitro-2H-indazole](/img/structure/B11084974.png)
![(2E)-2-[(2-methoxynaphthalen-1-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B11084977.png)
![Methyl 5-(4-bromophenyl)-6-(phenylcarbonyl)-4,5-dihydrotetrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B11084980.png)

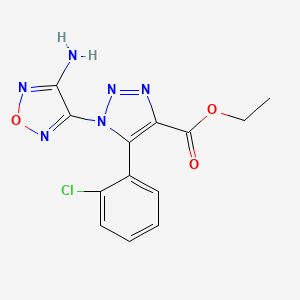
![2-{3-[2-(4-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11084987.png)
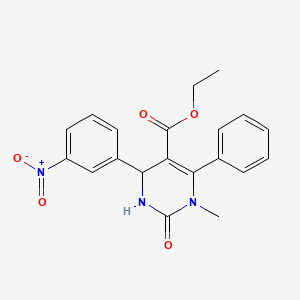
![1-{3-[5-(2-{[4-(Hexyloxy)phenyl]amino}-2-oxoethyl)-4-oxo-3-phenyl-2-thioxoimidazolidin-1-yl]propyl}piperidine-4-carboxamide](/img/structure/B11085010.png)
![methyl 2-{4-[2-amino-3-cyano-6-methyl-4,4-bis(trifluoromethyl)pyridin-1(4H)-yl]-3,5-dimethylphenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B11085012.png)
![2-[3-(2-chlorobenzyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11085014.png)
